![molecular formula C23H24N2OS B3299447 8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899910-60-2](/img/structure/B3299447.png)
8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Overview
Description
8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione, also known as MDL-29951, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is not fully understood. However, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in an increase in the levels of acetylcholine, which is important for cognitive function. 8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione has been found to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. It has also been found to reduce the production of inflammatory mediators, which is important for the treatment of inflammatory diseases. In addition, 8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione has been found to have anti-cancer properties, which may be due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is its diverse biological activities, which make it a promising compound for the development of new drugs. However, one of the limitations of 8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is its low solubility in water, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of 8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione. One direction is the development of new derivatives of 8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione with improved solubility and potency. Another direction is the study of the mechanism of action of 8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione, which may lead to the development of new drugs for the treatment of neurological and inflammatory diseases. Finally, the anti-cancer properties of 8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione warrant further investigation, and may lead to the development of new cancer therapies.
Scientific Research Applications
8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease.
properties
IUPAC Name |
(4-methylphenyl)-(8-methyl-2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS/c1-16-8-10-19(11-9-16)21(26)25-22(27)20(18-6-4-3-5-7-18)24-23(25)14-12-17(2)13-15-23/h3-11,17H,12-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEBXFLBOWJDKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-1-(4-methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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